molecular formula C9H9Br2NS B2460072 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide CAS No. 90725-76-1

2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide

Cat. No.: B2460072
CAS No.: 90725-76-1
M. Wt: 323.05
InChI Key: DHGGLDDPVFXGSX-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide typically involves the reaction of 2-mercaptobenzothiazole with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New benzothiazole derivatives with various functional groups.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Thioethers.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide is unique due to its benzothiazole core, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(2-bromoethyl)-1,3-benzothiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS.BrH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGGLDDPVFXGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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